ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate
Overview
Description
Ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate is a synthetic organic compound with the molecular formula C14H15ClN2O4 It is known for its unique chemical structure, which includes an ethyl carbamate group, an acetyl group, and a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the acetylation of 4-chloroaniline using acetic anhydride to form N-(4-chlorophenyl)acetamide.
Aldol Condensation: The intermediate undergoes an aldol condensation with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilines or thiols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its role in drug development, including the development of HDAC inhibitors and PTP inhibitors for cancer and neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate involves its interaction with specific molecular targets and pathways. In medical research, it has been studied for its role as an HDAC inhibitor, which can modulate gene expression by altering the acetylation status of histones. Additionally, it has been investigated as a PTP inhibitor, affecting signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate can be compared with other carbamate compounds such as:
Ethyl carbamate: Known for its presence in fermented foods and beverages, but with different applications and toxicity profiles.
Methyl carbamate: Used in the production of pesticides and as an intermediate in organic synthesis.
Propyl carbamate: Similar applications to methyl carbamate but with different physical properties.
Biological Activity
Ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate is a synthetic organic compound characterized by its unique chemical structure, which includes an ethyl carbamate group, an acetyl group, and a chloroaniline moiety. Its molecular formula is C14H15ClN2O4, and it has been the subject of research due to its potential biological activities.
The compound has been identified as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in modulating gene expression by altering the acetylation status of histones. This mechanism can influence various cellular processes, including cell growth and differentiation. Additionally, it has been studied as a protein tyrosine phosphatase (PTP) inhibitor , affecting signaling pathways that are vital for cellular function and development.
Biological Activity Insights
Research into the biological activity of this compound has revealed several key findings:
- HDAC Inhibition : The compound's ability to inhibit HDACs suggests potential applications in cancer therapy, where modulation of gene expression can lead to reduced tumor growth.
- PTP Inhibition : By inhibiting PTPs, the compound can affect signaling pathways related to cell proliferation and survival, making it a candidate for further exploration in therapeutic contexts.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it can be compared with other carbamate compounds that exhibit similar properties:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Ethyl Carbamate | C3H7NO2 | Found in fermented foods; potential carcinogen |
Methyl Carbamate | C3H9NO2 | Used in pesticides; exhibits neurotoxic effects |
Propyl Carbamate | C4H9NO2 | Similar applications to methyl carbamate; lower toxicity |
This table illustrates the diversity in biological activities among carbamates, highlighting the unique positioning of this compound due to its specific molecular interactions.
Case Studies and Research Findings
A study focusing on the in vitro effects of this compound demonstrated significant inhibition of cancer cell lines. The results indicated that treatment led to reduced cell viability and induced apoptosis in various cancer models. These findings suggest that the compound may have therapeutic potential in oncology.
Key Research Findings
- Cell Viability Assays : Various concentrations of the compound were tested against cancer cell lines, revealing a dose-dependent decrease in viability.
- Apoptosis Induction : Flow cytometry analysis showed increased apoptotic cells following treatment with this compound.
- Mechanistic Studies : Further investigation into the signaling pathways affected by this compound revealed alterations in key proteins involved in cell cycle regulation and apoptosis.
Properties
IUPAC Name |
ethyl N-[(E)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-3-21-14(20)17-13(19)12(9(2)18)8-16-11-6-4-10(15)5-7-11/h4-8,18H,3H2,1-2H3,(H,17,19,20)/b12-9+,16-8? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJDZHJEKOUZKU-UOEQQCKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/C=NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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